

Physical and chemical properties of tert-Butyl (6-chloropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyl (6-chloropyridin-3-yl)carbamate*

Cat. No.: B063389

[Get Quote](#)

An In-Depth Technical Guide to tert-Butyl (6-chloropyridin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (6-chloropyridin-3-yl)carbamate is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structure, featuring a pyridine ring substituted with a chlorine atom and a Boc-protected amine, makes it a versatile intermediate in medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its role in drug discovery, particularly as a precursor to kinase inhibitors.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of **tert-Butyl (6-chloropyridin-3-yl)carbamate** are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

Property	Value	Reference(s)
CAS Number	171178-45-3	[1]
Molecular Formula	C ₁₀ H ₁₃ ClN ₂ O ₂	[1]
Molecular Weight	228.67 g/mol	[1]
Appearance	Solid	
Melting Point	127-129 °C	
Boiling Point	283.7 °C at 760 mmHg	
Purity	≥98%	
Storage Temperature	4 °C	

Solubility

While comprehensive quantitative solubility data is not readily available in the literature, **tert-Butyl (6-chloropyridin-3-yl)carbamate** is generally soluble in common organic solvents such as dichloromethane.[\[2\]](#) Its solubility in water is limited.[\[2\]](#)

Spectral Data

The structural elucidation of **tert-Butyl (6-chloropyridin-3-yl)carbamate** is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

A detailed proton NMR spectrum for **tert-Butyl (6-chloropyridin-3-yl)carbamate** is not explicitly detailed in the available literature. However, based on the structure, the expected signals would include:

- A singlet for the nine protons of the tert-butyl group.
- Signals corresponding to the three protons on the pyridine ring.
- A signal for the N-H proton of the carbamate.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides key information about the carbon framework of the molecule. A reference to the ¹³C NMR spectrum is available in the literature, which would confirm the presence of the ten carbon atoms in their respective chemical environments.[1][3]

Infrared (IR) Spectroscopy

The IR spectrum of **tert-Butyl (6-chloropyridin-3-yl)carbamate** would exhibit characteristic absorption bands for its functional groups:

- N-H Stretch: Around 3400-3250 cm^{-1} for the secondary amine of the carbamate.
- C-H Stretch: Below 3000 cm^{-1} for the sp^3 hybridized carbons of the tert-butyl group and above 3000 cm^{-1} for the sp^2 hybridized carbons of the pyridine ring.
- C=O Stretch: A strong absorption band around 1700 cm^{-1} for the carbonyl group of the carbamate.
- C-N and C-O Stretches: In the fingerprint region.

Mass Spectrometry

The mass spectrum would show the molecular ion peak (M^+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the tert-butyl group and other characteristic fragments of the pyridine ring.

Experimental Protocols

Synthesis of **tert-Butyl (6-chloropyridin-3-yl)carbamate**

A common synthetic route to **tert-Butyl (6-chloropyridin-3-yl)carbamate** involves the reaction of 3-amino-6-chloropyridine with di-tert-butyl dicarbonate (Boc_2O).

Materials:

- 3-amino-6-chloropyridine
- Di-tert-butyl dicarbonate (Boc_2O)

- A suitable base (e.g., triethylamine or pyridine)[[2](#)]
- An appropriate solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))[[4](#)]

Procedure:

- Dissolve 3-amino-6-chloropyridine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
- Add the base to the solution.
- Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.
- Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude **tert-Butyl (6-chloropyridin-3-yl)carbamate** can be purified by recrystallization or column chromatography.

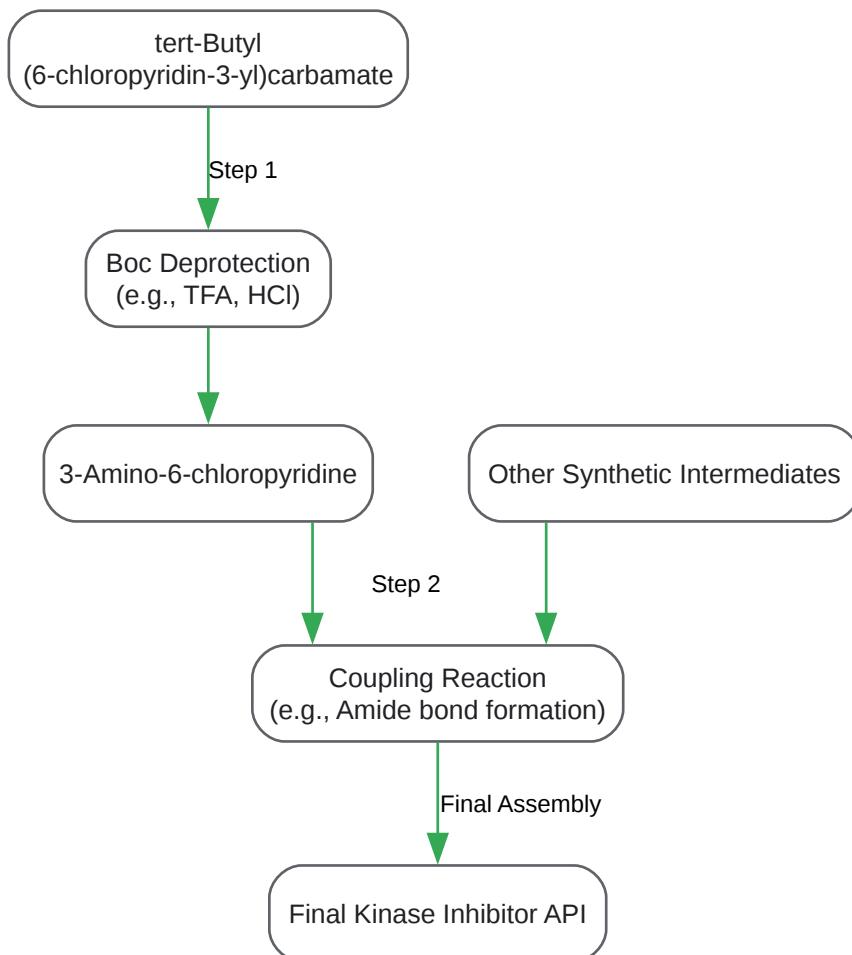
Recrystallization:

- Dissolve the crude product in a minimum amount of a hot solvent in which the compound is soluble.
- Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
- Collect the pure crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

- Dissolve the crude product in a minimum amount of the eluent.
- Load the solution onto a silica gel column.
- Elute the column with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the desired product from impurities.^[5]
- Collect the fractions containing the pure product and concentrate under reduced pressure.

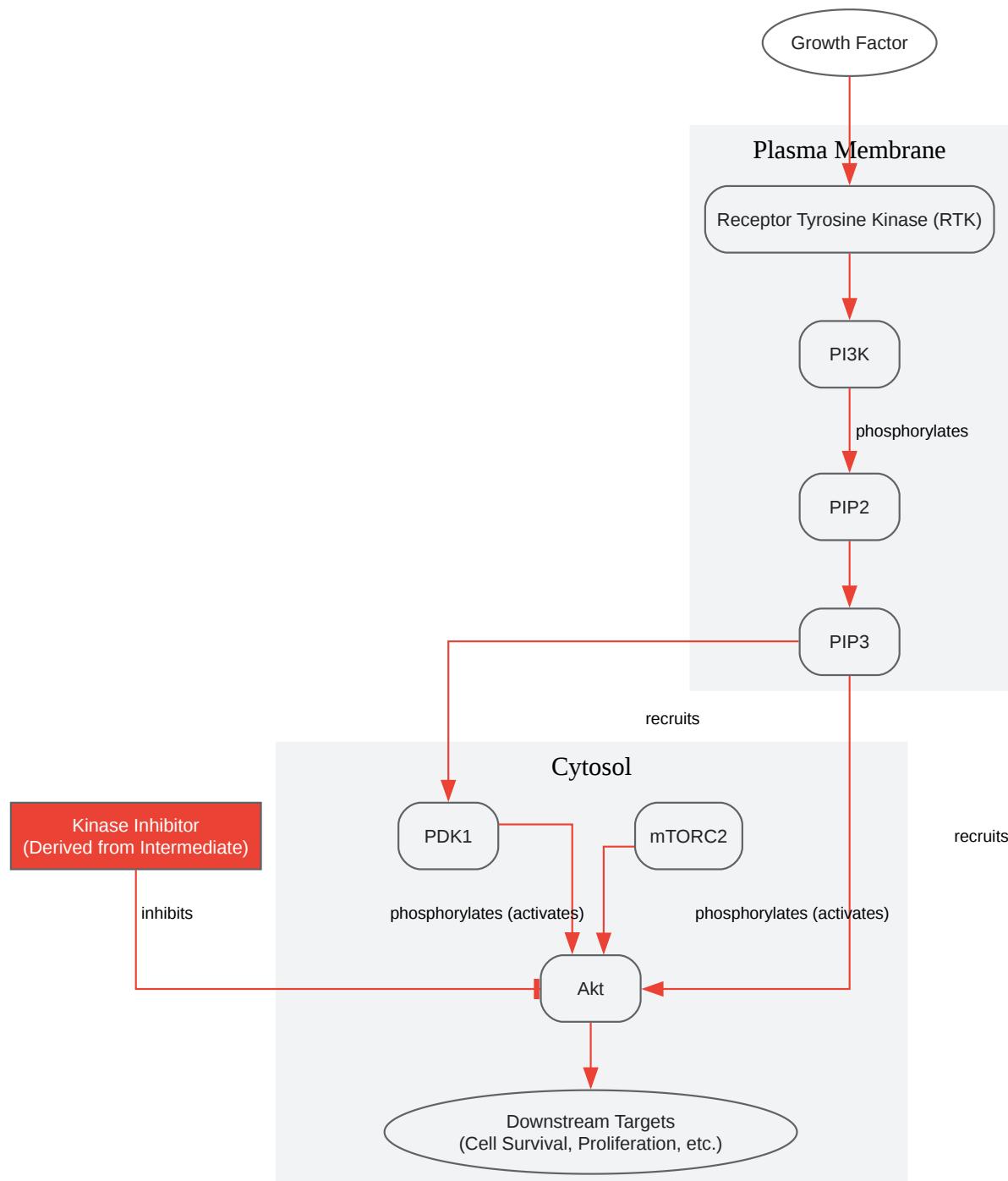
Applications in Drug Discovery


tert-Butyl (6-chloropyridin-3-yl)carbamate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).^[6] Its primary utility lies in providing a protected amino-pyridine scaffold that can be further elaborated into more complex molecules.

Precursor to Kinase Inhibitors

A significant application of this compound is in the development of kinase inhibitors. A structurally related compound, **tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate**, is used as a reactant in the industrial manufacture of an Akt kinase inhibitor.^[7] The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is implicated in many cancers.

The synthesis of these inhibitors often involves a key step where the Boc protecting group is removed, and the liberated amine undergoes further reactions, such as amide bond formation, to build the final drug molecule.


Below is a conceptual workflow illustrating the role of **tert-Butyl (6-chloropyridin-3-yl)carbamate** as a building block in the synthesis of a hypothetical kinase inhibitor.

[Click to download full resolution via product page](#)

Synthetic workflow from the intermediate to an API.

The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway, which is a common target for inhibitors derived from intermediates like **tert-Butyl (6-chloropyridin-3-yl)carbamate**.

[Click to download full resolution via product page](#)*Simplified PI3K/Akt signaling pathway.*

Safety Information

tert-Butyl (6-chloropyridin-3-yl)carbamate is associated with the following hazard statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

It is designated with the GHS07 pictogram for being harmful. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

tert-Butyl (6-chloropyridin-3-yl)carbamate is a valuable and versatile intermediate in the field of drug discovery and development. Its well-defined physical and chemical properties, coupled with established synthetic and purification protocols, make it a reliable building block for the creation of complex pharmaceutical molecules, particularly kinase inhibitors targeting critical signaling pathways in diseases such as cancer. A thorough understanding of its characteristics and safe handling procedures is essential for its effective application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester | C10H13ClN2O2 | CID 7330593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Butyl (2-chloropyridin-4-yl)carbamate (EVT-14400030) | 138763-65-2 [evitachem.com]
- 3. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]
- 4. tert-Butyl(6-chlorobenzo[d]thiazol-2-yl)carbamate () for sale [vulcanchem.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. nbino.com [nbino.com]
- 7. tert-butyl 2-bromo-6-chloropyridin-3-ylcarbamate | 1227958-32-8 [chemicalbook.com]
- To cite this document: BenchChem. [Physical and chemical properties of tert-Butyl (6-chloropyridin-3-yl)carbamate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b063389#physical-and-chemical-properties-of-tert-butyl-6-chloropyridin-3-yl-carbamate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com